Antibacterial agent 164

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H16N2O3 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

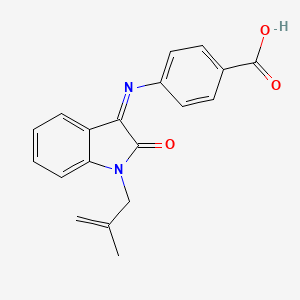

4-[[1-(2-methylprop-2-enyl)-2-oxoindol-3-ylidene]amino]benzoic acid |

InChI |

InChI=1S/C19H16N2O3/c1-12(2)11-21-16-6-4-3-5-15(16)17(18(21)22)20-14-9-7-13(8-10-14)19(23)24/h3-10H,1,11H2,2H3,(H,23,24) |

InChI Key |

JVOWGCQBVCLVIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)C(=O)O)C1=O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Antimicrobial Properties of Agent 164: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 164, a novel pyrrolo[2,3-d]pyrimidine derivative also identified as compound 2a, has demonstrated notable antibacterial and antibiofilm efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, supported by available quantitative data and detailed experimental protocols. The primary antibacterial mechanism is proposed to be the inhibition of the bacterial cell division protein FtsZ, a critical component of the divisome. This is complemented by a potential secondary mechanism involving the disruption of the agr quorum sensing system, leading to the suppression of virulence factor expression. This document aims to serve as a valuable resource for researchers engaged in the development of new antimicrobial therapies.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a promising framework for the development of novel therapeutics due to its structural similarity to purines, allowing it to interact with a variety of biological targets. This compound has been identified as a lead compound from this class, exhibiting potent activity against clinically relevant pathogens. This guide synthesizes the available data on its mode of action, antimicrobial spectrum, and antibiofilm properties.

Antimicrobial Spectrum and Potency

This compound has shown significant activity against Gram-positive bacteria. The available quantitative data from in vitro studies are summarized below.

| Bacterial Strain | MIC | Reference |

| Staphylococcus aureus | 0.09 mM | [1][2] |

| Bacillus subtilis | 0.09 mM | [1][2] |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Core Mechanism of Action: Inhibition of FtsZ

The primary proposed mechanism of action for the antibacterial activity of pyrrolo[2,3-d]pyrimidine derivatives, including likely Agent 164, is the inhibition of the filamenting temperature-sensitive mutant Z (FtsZ) protein.[3]

FtsZ is a bacterial homolog of eukaryotic tubulin and is a central component of the cell division machinery, or "divisome." It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins and provides the constrictive force for cytokinesis.

The FtsZ Inhibition Pathway

The inhibition of FtsZ by this compound is hypothesized to occur through the following steps:

-

Binding to FtsZ: Agent 164 is believed to bind to a specific site on the FtsZ protein, potentially interfering with its GTPase activity or its ability to polymerize.

-

Disruption of Z-Ring Formation: By binding to FtsZ, the agent prevents the proper assembly and function of the Z-ring.

-

Inhibition of Cell Division: The dysfunctional Z-ring is unable to recruit the necessary proteins for septum formation and cannot generate the constrictive force required for cell division.

-

Cell Elongation and Lysis: As the bacterial cell continues to grow in size without dividing, it elongates. This uncontrolled growth eventually leads to cell lysis and death.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Two-Component Signal Transduction Systems of Pathogenic Bacteria As Targets for Antimicrobial Therapy: An Overview [frontiersin.org]

- 3. Recent advances in the antimicrobial application of the pyrrolo[2,3- d ]pyrimidine scaffold: innovative synthetic strategies, structural diversificati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03313F [pubs.rsc.org]

An In-Depth Technical Guide to Pyrrolo[2,3-d]pyrimidine-Based Antibacterial Agents

Disclaimer: The specific compound designated "Antibacterial agent 164" with the molecular formula C19H16N2O3 could not be definitively identified from publicly available scientific literature. This guide therefore provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of the pyrrolo[2,3-d]pyrimidine class of antibacterial agents, to which "this compound" likely belongs. A representative chemical structure with the specified molecular formula is proposed for illustrative purposes.

Introduction

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities. Among these, the pyrrolo[2,3-d]pyrimidine scaffold has proven to be a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including potent antibacterial and antibiofilm properties. This technical guide delves into the chemical structure, physicochemical and biological properties, and experimental methodologies relevant to the study of pyrrolo[2,3-d]pyrimidine-based antibacterial agents.

Chemical Structure and Properties

The core of this class of compounds is the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) nucleus. The versatility of this scaffold allows for substitutions at various positions, leading to a vast chemical space for optimization of antibacterial activity.

Proposed Chemical Structure of a Representative "this compound"

Based on the molecular formula C19H16N2O3 and the pyrrolo[2,3-d]pyrimidine core, a plausible structure for a representative antibacterial agent is presented below. This structure is illustrative and intended to serve as a basis for discussion within this guide.

IUPAC Name: 4-((4-methoxyphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Molecular Formula: C19H16N2O3

Chemical Structure:

Caption: Proposed chemical structure of a representative "this compound" (C19H16N2O3).

Physicochemical Properties

The physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties can be fine-tuned through chemical modifications.

| Property | Typical Value Range for Pyrrolo[2,3-d]pyrimidines | Notes |

| Molecular Weight ( g/mol ) | 300 - 500 | Generally falls within the range for orally bioavailable drugs. |

| LogP | 1 - 4 | Indicates moderate lipophilicity, which is often required for cell membrane penetration. |

| Topological Polar Surface Area (TPSA) | 60 - 120 Ų | Reflects the polar surface area, influencing membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 - 3 | Important for target binding interactions. |

| Hydrogen Bond Acceptors | 3 - 7 | Crucial for forming hydrogen bonds with biological targets. |

| Solubility | Varies widely | Highly dependent on the specific substituents. Often soluble in organic solvents like DMSO. |

| Melting Point (°C) | 150 - 250 | Generally high due to the planar and rigid heterocyclic core. |

Biological Properties and Mechanism of Action

Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antibacterial potency of a compound.

| Bacterial Strain | MIC (µg/mL) of Representative Pyrrolo[2,3-d]pyrimidines | Reference Compound MIC (µg/mL) |

| Staphylococcus aureus | 0.31 - 8 | Ampicillin: 0.62 |

| Bacillus subtilis | 0.09 mM (approx. 30 µg/mL) | - |

| Escherichia coli | Often higher MICs | - |

| Pseudomonas aeruginosa | Generally less active | - |

Note: The MIC values are compiled from various sources in the literature for different pyrrolo[2,3-d]pyrimidine derivatives and are for comparative purposes.

Antibiofilm Activity

Many pyrrolo[2,3-d]pyrimidine derivatives also exhibit significant activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics. They can inhibit biofilm formation and, in some cases, eradicate established biofilms.

Mechanism of Action

The precise mechanism of action can vary depending on the specific substitutions on the pyrrolo[2,3-d]pyrimidine scaffold. However, several key bacterial targets have been identified for this class of compounds. One of the primary mechanisms involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. By acting as structural mimics of the natural substrate, these compounds can block the synthesis of vital precursors for DNA and RNA, leading to bacterial growth inhibition.

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by a pyrrolo[2,3-d]pyrimidine derivative.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.

Initial Screening of "Antibacterial Agent 164" Activity: A Technical Guide

This technical guide provides a comprehensive overview of the initial in vitro screening methodologies for evaluating the activity of a novel antibacterial compound, designated "Antibacterial agent 164." The document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents. It outlines the core experimental protocols, presents available data, and visualizes the necessary workflows to determine the antibacterial and cytotoxic profile of a test compound.

Introduction to this compound

This compound, also identified as compound 2a, has been recognized as a promising antibacterial and antibiofilm agent.[1] Preliminary studies have demonstrated its inhibitory effects against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis.[1] Furthermore, it has shown significant efficacy in preventing the formation of biofilms by B. subtilis.[1] This initial activity warrants a more detailed investigation into its spectrum of activity and potential for further development as a therapeutic agent.

Summary of Known Antibacterial Activity

The primary metric for the antibacterial activity of a compound is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents the visible in vitro growth of a bacterium.[2][3][4][5]

| Compound Name | Bacterial Strain | MIC (mM) |

| This compound (compound 2a) | Staphylococcus aureus | 0.09 |

| This compound (compound 2a) | Bacillus subtilis | 0.09 |

Experimental Protocols

A thorough initial screening of an antibacterial agent involves a series of standardized in vitro assays to determine its efficacy and potential toxicity. The following sections detail the methodologies for these key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is the cornerstone of in vitro antibacterial susceptibility testing, quantifying the potency of an antimicrobial agent against a specific microorganism.[2][5][6][7] The broth microdilution method is a widely used and reliable technique for determining MIC values.[7][8][9]

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select a single, well-isolated colony of the test bacterium.

-

Transfer the colony to a tube containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).[8][10][11]

-

Incubate the culture at 37°C until it reaches the mid-logarithmic phase of growth, typically confirmed by measuring the optical density at 600 nm (OD600) to a value of approximately 0.1.[11]

-

Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5][7]

-

-

Preparation of Antibacterial Agent Dilutions:

-

Prepare a stock solution of "this compound" in an appropriate solvent.

-

In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in MHB to create a concentration gradient.[12][13] Typically, this involves adding 100 µL of MHB to all wells except the first column, then adding 200 µL of the agent at twice the highest desired concentration to the first well, and serially transferring 100 µL across the plate.[13]

-

-

Inoculation and Incubation:

-

Add a standardized volume of the prepared bacterial inoculum (e.g., 5 µL or 100 µL depending on the initial dilution setup) to each well containing the antibacterial agent dilutions.[5]

-

Include a positive control (wells with bacteria and no agent) and a negative control (wells with medium only) on each plate.[12][14]

-

-

Determination of MIC:

Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antibacterial agent required to kill a bacterium.[3][14][15] It is an important parameter for understanding whether an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol: MBC Assay

-

Perform an MIC Assay:

-

Follow the complete protocol for the broth microdilution MIC assay as described in section 3.1.

-

-

Subculturing:

-

Incubation:

-

Incubate the agar plates at 37°C for 24 hours.

-

-

Determination of MBC:

-

After incubation, examine the agar plates for the presence of bacterial colonies.

-

The MBC is the lowest concentration of the antibacterial agent from the original MIC plate that results in no colony growth on the subcultured agar plate, corresponding to a 99.9% reduction in the initial bacterial inoculum.[14][15]

-

In Vitro Cytotoxicity Screening (MTT Assay)

It is crucial to assess whether an antibacterial agent exhibits toxicity towards mammalian cells, as this can limit its therapeutic potential. The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Seed mammalian cells (e.g., a relevant human cell line like HEK293 or HepG2) into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[19]

-

-

Compound Treatment:

-

Prepare serial dilutions of "this compound" in the appropriate cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of the antibacterial agent.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[19]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[17][18][19]

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[17]

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the agent that causes a 50% reduction in cell viability, can be determined by plotting cell viability against the log of the agent's concentration.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 3. litfl.com [litfl.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. protocols.io [protocols.io]

- 9. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 10. microchemlab.com [microchemlab.com]

- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 12. Minimum Bactericidal Concentration (MBC) Assay [bio-protocol.org]

- 13. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FI [thermofisher.com]

- 19. MTT (Assay protocol [protocols.io]

Target Identification of Antibacterial Agent 164: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 164, also identified as compound 2a, is a promising antimicrobial and antibiofilm agent belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. This technical guide provides an in-depth overview of the target identification process for this agent in bacteria. Drawing upon recent research, this document outlines the key experimental findings that pinpoint the bacterial cell division protein FtsZ as the primary molecular target. Detailed methodologies for the core experiments, quantitative data on its bioactivity, and visualizations of the experimental workflow and proposed mechanism of action are presented to facilitate further research and development in this area.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. Pyrrolo[2,3-d]pyrimidine derivatives have emerged as a promising scaffold in antimicrobial drug discovery. This compound (compound 2a) has demonstrated notable efficacy against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as exhibiting antibiofilm properties.[1][2][3] Understanding the specific molecular target of this compound is crucial for its optimization and clinical development. This guide summarizes the current knowledge on the target identification of this compound, focusing on the inhibition of the essential bacterial protein FtsZ.

Quantitative Bioactivity Data

The antibacterial and target-specific inhibitory activities of this compound and related compounds have been quantified through various assays. The following tables summarize the key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (mM) | Reference |

| Staphylococcus aureus | 0.09 | [1][2] |

| Bacillus subtilis | 0.09 | [1][2] |

Table 2: Bioactivity of a Structurally Related 7H-pyrrolo[2,3-d]pyrimidine Derivative (Compound B6) against Xanthomonas oryzae pv. oryzae (Xoo) and its Target FtsZ

| Parameter | Value | Reference |

| EC50 against Xoo | 4.65 µg/mL | [1] |

| IC50 against XooFtsZ GTPase activity | 235.0 µM | [1] |

| Binding Constant (KA) for B6-XooFtsZ complex | 103.24 M⁻¹ | [1] |

Target Identification: FtsZ Inhibition

Recent studies on structurally similar 7H-pyrrolo[2,3-d]pyrimidine derivatives have identified the filamenting temperature-sensitive mutant Z (FtsZ) protein as the primary molecular target.[1] FtsZ is a crucial bacterial cytoskeletal protein that forms the Z-ring, a structure essential for bacterial cell division. Inhibition of FtsZ's function disrupts cell division, leading to filamentation and eventual cell death.

Mechanism of Action

The proposed mechanism of action for this class of compounds, including this compound, involves the direct interaction with FtsZ, leading to the inhibition of its guanosine triphosphatase (GTPase) activity.[1] The GTPase activity of FtsZ is essential for the dynamic polymerization and depolymerization of FtsZ protofilaments, which is a prerequisite for the formation and constriction of the Z-ring. By inhibiting this activity, the compound stabilizes the FtsZ polymers, disrupts the normal cell division process, and ultimately causes bacterial death.

Experimental Protocols

The identification of FtsZ as the target of this class of antibacterial agents involved a series of key experiments. The detailed methodologies are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard method to quantify the in vitro effectiveness of an antibacterial agent.

-

Materials:

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Bacterial strains (S. aureus, B. subtilis)

-

This compound stock solution

-

Resazurin solution (as a cell viability indicator)

-

-

Protocol:

-

Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include a positive control (bacteria in broth without the agent) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

-

The MIC is determined as the lowest concentration of the agent in which no color change is observed.

-

FtsZ GTPase Activity Assay

This biochemical assay measures the ability of a compound to inhibit the GTP hydrolyzing activity of purified FtsZ protein.

-

Materials:

-

Purified FtsZ protein

-

MES buffer (pH 6.5) containing MgCl₂ and KCl

-

GTP solution

-

Malachite green-molybdate reagent for phosphate detection

-

Test compound (e.g., a 7H-pyrrolo[2,3-d]pyrimidine derivative)

-

-

Protocol:

-

Pre-incubate the purified FtsZ protein with various concentrations of the test compound in the MES buffer at 37°C.

-

Initiate the GTPase reaction by adding a solution of GTP.

-

Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding the malachite green-molybdate reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released from GTP hydrolysis.

-

Calculate the percentage of inhibition of GTPase activity for each compound concentration and determine the IC50 value.

-

Morphological Observation of Bacterial Cells

Observing changes in bacterial cell morphology, such as filamentation, provides strong evidence for the disruption of cell division.

-

Materials:

-

Bacterial culture

-

Test compound

-

Microscope slides

-

Scanning Electron Microscope (SEM) or Fluorescence Microscope

-

Appropriate stains (e.g., DAPI for DNA visualization)

-

-

Protocol:

-

Grow a bacterial culture to the mid-logarithmic phase.

-

Treat the culture with the test compound at its MIC or sub-MIC concentrations.

-

Incubate the treated culture for a few hours.

-

Prepare samples for microscopy. For SEM, fix, dehydrate, and coat the bacterial cells. For fluorescence microscopy, stain the cells with appropriate dyes.

-

Observe the bacterial morphology under the microscope, looking for characteristic signs of cell division inhibition, such as cell elongation and filament formation, compared to untreated control cells.

-

Visualizations

The following diagrams illustrate the logical workflow for target identification and the proposed signaling pathway of this compound.

References

- 1. Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. anti-biofilm agent | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

Spectroscopic and Mechanistic Analysis of Antibacterial Agent 164: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of "Antibacterial agent 164," identified as (E)-4-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)benzoic acid (compound 2a). This document summarizes its known spectroscopic data, details the experimental protocols for its analysis, and elucidates its potential mechanism of action through the inhibition of the WalK signaling pathway in Bacillus subtilis.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound (compound 2a).

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) |

| Carboxylic O-H stretch | 2710–3100 |

| C=O (amide) | 1705 |

| C=N (imine) | 1645 |

| C=O (carboxylic acid) | 1592 |

| Aromatic C-H out-of-plane bending | 904, 800 |

| Data sourced from a study on isatin-aminobenzoic acid hybrids.[1] |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ ppm) | Description | Chemical Shift (δ ppm) | Assignment |

| 1.82 | s, 3H, CH₃ | 19.71 | CH₃ |

| 4.4 | s, 2H, CH₂ | 45.71 | CH₂ |

| 5.01 | s, 2H, =CH₂ | 113.02 | =CH₂ |

| 6.58–9.19 | m, 8H, Ar-H | 117.09 | Ar-C |

| 10.35 | s, 1H, COOH | 123.57 | Ar-C |

| 124.77 | Ar-C | ||

| 125.94 | Ar-C | ||

| 127.59 | Ar-C | ||

| 131.1 | Ar-C | ||

| 137.7 | >C= | ||

| 147.34 | Ar-C | ||

| 150.74 | Ar-C | ||

| 154.16 | Ar-C | ||

| 157.84 | Ar-C | ||

| 162.44 | C=N | ||

| 167.58 | C=O (amide) | ||

| 183.03 | C=O (acid) | ||

| Data sourced from a study on isatin-aminobenzoic acid hybrids.[1] |

Table 3: UV-Visible (UV-Vis) and Mass Spectrometry (MS) Data (Representative)

| Technique | Expected Data | Rationale |

| UV-Vis Spectroscopy | Absorption maxima (λmax) in the range of 250-450 nm | Isatin Schiff bases typically exhibit strong π-π* and n-π* transitions due to the conjugated aromatic system. The exact λmax would depend on the solvent used.[2][3][4] |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ or [M-H]⁻ ion | Electrospray ionization is a soft ionization technique suitable for this type of molecule, and would likely produce the protonated or deprotonated molecular ion, allowing for the determination of the molecular weight.[5][6][7] |

| Note: Specific UV-Vis and Mass Spectrometry data for compound 2a were not available in the reviewed literature. The information provided is based on the analysis of structurally similar isatin Schiff bases. |

Experimental Protocols

Spectroscopic Analysis

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A FT-IR spectrometer is used.

-

Data Acquisition: The KBr pellet is placed in the sample holder. A background spectrum of a blank KBr pellet is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).[8][9][10][11]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-20 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The solution must be homogeneous and free of particulate matter.[12][13][14][15][16]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired. Chemical shifts are referenced to an internal standard (e.g., TMS).

3. UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or DMSO). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: A cuvette containing the pure solvent is used as a blank to record the baseline. The sample solution is then placed in the light path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm). The resulting spectrum plots absorbance versus wavelength.[17][18][19][20][21]

4. Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: The sample is dissolved in a volatile solvent compatible with ESI, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range.[7][22][23]

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or coupled with a liquid chromatography system. The analysis can be performed in either positive or negative ion mode to detect [M+H]⁺ or [M-H]⁻ ions, respectively. The instrument is calibrated using a known standard to ensure accurate mass measurement.

Biological Assays

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: A standardized suspension of the test bacteria (S. aureus or B. subtilis) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Assay Setup: Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate with the broth medium.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate includes positive controls (bacteria with no agent) and negative controls (broth only). The plate is incubated at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

2. Crystal Violet Assay for Biofilm Inhibition

-

Biofilm Formation: Bacteria are cultured in a 96-well plate in a biofilm-promoting medium in the presence of various concentrations of this compound. A control with no agent is also included. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

-

Staining: The planktonic cells are gently removed, and the wells are washed with a buffer. The remaining biofilms are stained with a 0.1% crystal violet solution for 15-30 minutes.

-

Quantification: Excess stain is washed away, and the plate is allowed to dry. The crystal violet bound to the biofilm is solubilized with a solvent (e.g., 30% acetic acid or ethanol). The absorbance of the solubilized stain is measured using a plate reader at a wavelength of approximately 590 nm. The reduction in absorbance in the presence of the agent indicates biofilm inhibition.

Mechanism of Action: Inhibition of the WalK Signaling Pathway

In silico studies suggest that this compound targets the WalK histidine kinase in B. subtilis. The WalK/WalR two-component system is a crucial regulatory pathway in Gram-positive bacteria, primarily involved in controlling cell wall metabolism and homeostasis.[1][24][25]

Signaling Pathway Overview:

The sensor histidine kinase WalK, a transmembrane protein, detects signals related to cell wall turnover. Upon activation, WalK autophosphorylates a conserved histidine residue. The phosphoryl group is then transferred to its cognate response regulator, WalR. Phosphorylated WalR (WalR-P) acts as a transcription factor, binding to the promoter regions of genes within the WalR regulon. This regulon includes genes encoding for essential peptidoglycan hydrolases, such as CwlO and LytE, which are necessary for cell wall expansion and remodeling during growth.

Effect of Inhibition:

Inhibition of WalK by this compound would disrupt this signaling cascade. The lack of WalK autophosphorylation would prevent the phosphorylation of WalR. Consequently, WalR-P levels would decrease, leading to the dysregulation of the WalR regulon. The expression of key cell wall hydrolases would be altered, compromising the integrity of the bacterial cell wall, ultimately leading to growth inhibition and cell death.

Caption: Proposed mechanism of action of this compound via inhibition of the WalK signaling pathway.

References

- 1. tandfonline.com [tandfonline.com]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ejournal.upi.edu [ejournal.upi.edu]

- 9. mse.washington.edu [mse.washington.edu]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. NMR Sample Preparation [nmr.chem.umn.edu]

- 16. publish.uwo.ca [publish.uwo.ca]

- 17. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 18. youtube.com [youtube.com]

- 19. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 20. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 21. repository.up.ac.za [repository.up.ac.za]

- 22. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 23. phys.libretexts.org [phys.libretexts.org]

- 24. Homeostatic control of cell wall hydrolysis by the WalRK two-component signaling pathway in Bacillus subtilis | eLife [elifesciences.org]

- 25. Essentiality and function of WalK/WalR two-component system: the past, present, and future of research - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core of Antibacterial Agent 164

A Promising Isatin-Aminobenzoic Acid Hybrid with Potent Antibacterial and Antibiofilm Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial and antibiofilm agent 164, also identified as compound 2a. The document delves into its quantitative efficacy, detailed experimental protocols for its synthesis and evaluation, and its proposed mechanism of action involving the histidine kinase/Walk signaling pathway in Bacillus subtilis.

Quantitative Efficacy of Antibacterial Agent 164 (Compound 2a)

This compound has demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. Its efficacy is summarized in the table below, highlighting its Minimum Inhibitory Concentration (MIC).

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in mmol/L |

| This compound (Compound 2a) | Staphylococcus aureus | 0.09[1] |

| Bacillus subtilis | 0.09[1] |

Table 1: Summary of the in vitro antibacterial activity of this compound (Compound 2a).

Experimental Protocols

This section details the methodologies employed in the synthesis and biological evaluation of this compound (compound 2a).

Synthesis of (E)-4-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)benzoic acid (Compound 2a)

The synthesis of compound 2a is achieved through a Schiff base condensation reaction. The protocol is as follows:

-

Reactant Preparation : Dissolve isatin derivatives and 4-aminobenzoic acid (PABA) in a suitable solvent.

-

Condensation Reaction : The mixture is refluxed to facilitate the formation of the Schiff base.

-

Purification : The resulting product (compound 2a) is purified using appropriate chromatographic techniques.

-

Structural Confirmation : The chemical structure of compound 2a is confirmed using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectroscopy.[2]

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of compound 2a was quantified by determining its MIC value using a standard broth dilution technique.[2]

-

Bacterial Culture : The test organisms, Staphylococcus aureus and Bacillus subtilis, are cultured in a suitable broth medium.

-

Serial Dilution : A series of twofold dilutions of compound 2a are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation : A standardized suspension of the bacterial culture is added to each well.

-

Incubation : The microtiter plate is incubated under appropriate conditions to allow for bacterial growth.

-

MIC Determination : The MIC is determined as the lowest concentration of compound 2a that completely inhibits the visible growth of the bacteria.

Anti-Biofilm Formation Assay

The ability of compound 2a to inhibit biofilm formation in B. subtilis was also investigated.

-

Biofilm Induction : B. subtilis is grown in a medium that promotes biofilm formation, in the presence of varying concentrations of compound 2a.

-

Incubation : The cultures are incubated to allow for biofilm development.

-

Quantification : The extent of biofilm formation is quantified using a crystal violet staining assay. The stained biofilm is solubilized, and the absorbance is measured to determine the biomass. A reduction in absorbance in the presence of compound 2a indicates anti-biofilm activity.

Mechanism of Action: Targeting the Histidine Kinase/Walk Signaling Pathway

In silico docking studies have suggested a potential mechanism of action for compound 2a, involving the inhibition of the histidine kinase/Walk enzyme in B. subtilis.[1] This enzyme is a crucial component of a two-component signal transduction system that regulates various cellular processes in bacteria, including cell wall metabolism and antibiotic resistance.

The proposed signaling pathway is as follows:

The binding of compound 2a to the catalytic domain of histidine kinase is believed to inhibit its autophosphorylation, thereby preventing the subsequent phosphotransfer to the response regulator WalR. This disruption of the signaling cascade ultimately interferes with the regulation of genes essential for bacterial cell wall metabolism, leading to an antibacterial effect.

Conclusion

This compound (compound 2a) emerges as a potent antibacterial and antibiofilm agent with a specific activity against Gram-positive bacteria. Its targeted inhibition of the essential histidine kinase/Walk signaling pathway presents a promising avenue for the development of novel therapeutics to combat bacterial infections. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Antibacterial Agent 164 (Compound 2a)

This technical guide provides a comprehensive overview of the preliminary investigation into "this compound," a pyrrolo[2,3-d]pyrimidine derivative also identified as compound 2a. This document details its antimicrobial efficacy, the experimental protocols for its synthesis and evaluation, and a visualization of its synthetic pathway and proposed mechanism of action.

Quantitative Data Summary

"this compound" (compound 2a) has demonstrated significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (mM) |

| This compound (compound 2a) | Staphylococcus aureus | 0.09[1][2] |

| This compound (compound 2a) | Bacillus subtilis | 0.09[1][2] |

Note: The provided search results repeatedly state the MIC as 0.09 mM but do not link to the specific primary research article where this was determined. The information is presented here as found in the available sources.

Experimental Protocols

The following protocols are based on generalized procedures for the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives, as specific details for "this compound" were not available in the provided search results.

2.1. General Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves a multi-step process. A representative synthetic route is outlined below.

-

Step 1: Synthesis of the Pyrrole Ring. The initial step typically involves the construction of the core pyrrole ring. This can be achieved through various organic synthesis methods, such as the Paal-Knorr synthesis or other cyclization reactions.

-

Step 2: Fusion of the Pyrimidine Ring. The pyrrole intermediate is then used to construct the fused pyrimidine ring. This is often accomplished by reacting the pyrrole with a suitable precursor containing the necessary atoms for the pyrimidine ring, such as formamide or other reagents, under reflux conditions.

-

Step 3: Functional Group Modification. Subsequent steps may involve the modification of functional groups on the pyrrolo[2,3-d]pyrimidine scaffold to produce a library of compounds, including "this compound" (compound 2a).

2.2. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (Staphylococcus aureus, Bacillus subtilis) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of the Antibacterial Agent: "this compound" is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacteria.

2.3. Anti-Biofilm Formation Assay

The ability of "this compound" to inhibit biofilm formation by Bacillus subtilis is assessed using a crystal violet staining method.

-

Biofilm Cultivation: B. subtilis is cultured in a 96-well plate in a medium that promotes biofilm formation, in the presence of various concentrations of "this compound." A control group without the agent is also included.

-

Incubation: The plate is incubated under conditions that allow for biofilm development (e.g., 37°C for 24-48 hours).

-

Staining: After incubation, the planktonic bacteria are removed, and the wells are washed. The remaining biofilm is stained with a crystal violet solution.

-

Quantification: The stained biofilm is then solubilized, and the absorbance is measured using a microplate reader. The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the control wells.

Visualizations

3.1. Synthetic Pathway of a Pyrrolo[2,3-d]pyrimidine Derivative

Caption: A generalized workflow for the synthesis of "this compound".

3.2. Proposed Antibacterial Mechanism of Action

References

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 164 (compound 2a)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 164, also identified as compound 2a, is a synthetic isatin-aminobenzoic acid hybrid that has demonstrated notable antibacterial and antibiofilm activity, particularly against Gram-positive bacteria.[1][2] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this agent using the broth microdilution method, a standard procedure for assessing the in vitro antimicrobial potency of a compound. Additionally, it summarizes the known MIC values and discusses the proposed mechanism of action.

Quantitative Data Summary

The antibacterial efficacy of Agent 164 (compound 2a) has been quantified against key Gram-positive bacteria. The reported MIC value is summarized in the table below for easy reference.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 0.09 mM[1][2][3][4] |

| Bacillus subtilis | 0.09 mM[1][2][3][4] |

Proposed Mechanism of Action

In silico molecular docking studies have suggested a potential mechanism of action for this compound (compound 2a). The compound is believed to inhibit the histidine kinase-mediated pathway in bacteria.[1][2][4] Specifically, it is proposed to bind to the catalytic domain of the histidine kinase enzyme (e.g., WalK in B. subtilis), thereby interfering with the two-component signal transduction system. These systems are crucial for various bacterial processes, including biofilm formation.[1]

Caption: Proposed mechanism of action of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the widely accepted broth microdilution method and can be adapted for testing this compound against various bacterial strains.

Materials:

-

This compound (compound 2a)

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Sterile pipette tips and multichannel pipette

-

Incubator (37°C)

-

Spectrophotometer or microplate reader

Experimental Workflow Diagram:

Caption: Broth microdilution workflow for MIC determination.

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve a known weight of Agent 164 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Further dilute the stock solution in the appropriate sterile broth to achieve the desired starting concentration for the serial dilution.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours old), select several morphologically similar bacterial colonies.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in 96-Well Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the starting concentration of Agent 164 (in broth) to the wells in the first column.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

-

Column 11 should serve as a growth control (broth and inoculum, no agent).

-

Column 12 should serve as a sterility control (broth only).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the agent concentrations to their final test concentrations.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

-

-

Reading the Results:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

-

Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine growth inhibition.

-

Conclusion

This compound (compound 2a) presents a promising scaffold for the development of new antibacterial drugs, particularly for combating Gram-positive pathogens. The provided protocol for MIC determination using the broth microdilution method offers a standardized approach for further investigation and characterization of this and other novel antimicrobial compounds. Understanding its potential mechanism of action through the inhibition of the histidine kinase pathway provides a valuable starting point for further mechanistic studies and lead optimization.

References

Synthesis Protocol for Antibacterial Agent 164 and its Analogs: A Guide for Researchers

For distribution to researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the synthesis of a class of potent antibacterial agents based on the pyrrolo[2,3-d]pyrimidine scaffold. This class of compounds, exemplified by derivatives reported with significant activity against various bacterial strains, is of considerable interest for the development of new antimicrobial therapies. For the purpose of this guide, we will focus on a representative synthesis of a 4-aminopyrrolo[2,3-d]pyrimidine derivative, analogous to compounds reported with notable antibacterial efficacy.

Overview and Mechanism of Action

Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. Their structural similarity to purines allows them to interact with various biological targets. Several studies suggest that one of the primary antibacterial mechanisms of action for certain pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR).[1][2][3][4][5][6] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in bacteria. By inhibiting DHFR, these compounds disrupt bacterial DNA synthesis and replication, leading to a bacteriostatic or bactericidal effect.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Proposed mechanism of action of pyrrolo[2,3-d]pyrimidine antibacterial agents.

Experimental Protocols

The following protocols are based on the synthesis of 4-aminopyrrolo[2,3-d]pyrimidine derivatives as described in the literature.[7][8][9][10][11]

Synthesis of 2-amino-3-cyano-5-phenyl-1H-pyrrole (Intermediate 1)

This step involves the Gewald reaction to construct the initial pyrrole ring.

Materials:

-

Benzaldehyde

-

Malononitrile

-

Elemental sulfur

-

Morpholine

-

Ethanol

Procedure:

-

A mixture of benzaldehyde (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL) is prepared.

-

Morpholine (2 mL) is added dropwise to the mixture while stirring.

-

The reaction mixture is heated at reflux for 4 hours.

-

After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure 2-amino-3-cyano-5-phenyl-1H-pyrrole.

Synthesis of 4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (Representative Antibacterial Agent)

This step involves the cyclization of the pyrrole intermediate with formamide to form the pyrimidine ring.

Materials:

-

2-amino-3-cyano-5-phenyl-1H-pyrrole (Intermediate 1)

-

Formamide

Procedure:

-

A mixture of 2-amino-3-cyano-5-phenyl-1H-pyrrole (5 mmol) and formamide (20 mL) is heated at reflux for 6 hours.

-

The reaction mixture is then cooled to room temperature and poured into ice water (100 mL).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from ethanol to yield the pure 4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine.

Below is a diagram illustrating the experimental workflow for the synthesis.

Caption: Experimental workflow for the synthesis of the antibacterial agent.

Quantitative Data

The following tables summarize the reported yields and antibacterial activity of representative pyrrolo[2,3-d]pyrimidine derivatives from the literature.[7][10][11]

Table 1: Synthesis Yields

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |

| Intermediate 1 | C₁₁H₉N₃ | 183.21 | ~85 |

| Final Product | C₁₂H₁₀N₄ | 210.24 | ~70 |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| Representative Product | 125 | 250 |

| Ampicillin (Reference) | 6.25 | 12.5 |

| Ciprofloxacin (Reference) | 0.5 | 0.25 |

Note: The MIC values are indicative and can vary depending on the specific bacterial strain and testing methodology.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

-

Melting Point (M.P.): Determined using a standard melting point apparatus.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton environment in the molecule.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Safety Precautions

-

All synthetic procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.

-

Formamide is a teratogen and should be handled with extreme caution.

-

Morpholine is corrosive and flammable.

-

Malononitrile is toxic.

-

Elemental sulfur is a flammable solid.

References

- 1. Dual inhibitors of thymidylate synthase and dihydrofolate reductase as antitumor agents: design, synthesis, and biological evaluation of classical and nonclassical pyrrolo[2,3-d]pyrimidine antifolates(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines as conformationally restricted analogues of the antibacterial agent trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 164

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill assay is a crucial in vitro method used to assess the pharmacodynamic properties of an antimicrobial agent. It provides detailed information on the rate and extent of bacterial killing over time, helping to classify an agent as bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). This document outlines a detailed protocol for performing a time-kill assay for a novel antibacterial agent, designated here as "Antibacterial Agent 164."

Core Concepts

A time-kill assay involves exposing a standardized bacterial inoculum to a constant concentration of an antimicrobial agent and measuring the number of viable bacteria at specified time intervals.[1][2] The data generated allows for the characterization of the agent's antimicrobial activity. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][3] A bacteriostatic effect is characterized by the prevention of bacterial growth, with the CFU/mL remaining relatively constant or showing a <3-log10 reduction.[1]

Experimental Protocol

This protocol is based on established guidelines for time-kill kinetic assays.[1][4]

1. Materials

-

Bacterial Strain: A clinically relevant bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Culture Media:

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium.

-

Tryptic Soy Agar (TSA) or other suitable solid agar medium.

-

-

This compound: Stock solution of known concentration.

-

Control Antibiotic: An antibiotic with a known mechanism of action (e.g., vancomycin for Gram-positive bacteria, ciprofloxacin for Gram-negative bacteria).

-

Phosphate-Buffered Saline (PBS): Sterile, for dilutions.

-

Equipment:

-

Incubator (37°C)

-

Shaking incubator

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Sterile culture tubes and flasks

-

Sterile petri dishes

-

Vortex mixer

-

Colony counter

-

2. Preliminary Steps: Determination of Minimum Inhibitory Concentration (MIC)

Before performing the time-kill assay, the MIC of this compound against the chosen bacterial strain must be determined using a standardized method such as broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

3. Inoculum Preparation

-

From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies.

-

Inoculate the colonies into a flask containing MHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in fresh MHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.[6]

4. Assay Procedure

-

Prepare test tubes with MHB containing this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[5][7]

-

Include the following controls:

-

Growth Control: Bacterial inoculum in MHB without any antibacterial agent.

-

Positive Control: Bacterial inoculum in MHB with a known effective antibiotic.

-

-

Add the prepared bacterial inoculum to each test and control tube to achieve the final target concentration of 5 x 10^5 CFU/mL.

-

Incubate all tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[3][7]

-

Perform ten-fold serial dilutions of the collected aliquots in sterile PBS.

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

5. Data Analysis

The results are typically plotted on a semi-logarithmic graph with time on the x-axis and log10 CFU/mL on the y-axis.[5] This visual representation allows for the assessment of the rate and extent of bacterial killing.

Data Presentation

The quantitative data from the time-kill assay for this compound against S. aureus ATCC 29213 (hypothetical data) are summarized in the table below. The MIC for this example is assumed to be 16 µg/mL.

| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (8 µg/mL) (log10 CFU/mL) | 1x MIC (16 µg/mL) (log10 CFU/mL) | 2x MIC (32 µg/mL) (log10 CFU/mL) | 4x MIC (64 µg/mL) (log10 CFU/mL) |

| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.68 |

| 2 | 6.30 | 6.05 | 5.10 | 4.35 | 3.12 |

| 4 | 7.15 | 6.50 | 4.21 | 3.01 | <2.00 |

| 6 | 8.00 | 7.20 | 3.55 | <2.00 | <2.00 |

| 8 | 8.50 | 7.80 | 2.89 | <2.00 | <2.00 |

| 24 | 9.20 | 8.90 | 2.15 | <2.00 | <2.00 |

Note: <2.00 indicates the lower limit of detection.

Experimental Workflow

Caption: Workflow for the time-kill assay of this compound.

Signaling Pathway (Illustrative)

While a time-kill assay does not directly elucidate a signaling pathway, the results can be indicative of a mechanism of action. For instance, rapid killing might suggest cell membrane disruption. The following diagram illustrates a hypothetical signaling pathway for a bactericidal agent that inhibits cell wall synthesis, leading to cell lysis.

Caption: Hypothetical pathway of a bactericidal agent targeting cell wall synthesis.

References

- 1. emerypharma.com [emerypharma.com]

- 2. nelsonlabs.com [nelsonlabs.com]

- 3. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 4. scribd.com [scribd.com]

- 5. actascientific.com [actascientific.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antibacterial Agent 164 (Compound 2a) in Bacterial Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Antibacterial Agent 164, also referred to as Compound 2a, for its use in studying bacterial resistance. This document includes its mechanism of action, protocols for key experiments, and quantitative data to facilitate its application in research and drug development.

Introduction

This compound (Compound 2a) is a potent antibacterial agent with demonstrated activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. It also exhibits antibiofilm formation properties.[1][2] Notably, Compound 2a has been identified as a peptide deformylase (PDF) inhibitor, a mechanism that confers bactericidal effects.[3] This makes it a valuable tool for investigating novel antibacterial strategies and understanding mechanisms of bacterial resistance to this class of inhibitors.

Mechanism of Action

Compound 2a functions by inhibiting peptide deformylase (PDF), an essential bacterial enzyme.[3] PDF is responsible for removing the formyl group from the N-terminus of newly synthesized polypeptides. Inhibition of this enzyme disrupts protein maturation, leading to the accumulation of non-functional proteins and ultimately, bacterial cell death.[3] This bactericidal action is a key characteristic of Compound 2a.[3]

Caption: Mechanism of action of this compound (Compound 2a).

Quantitative Data

The antibacterial activity of Agent 164 (Compound 2a) has been quantified against various bacterial species. The following tables summarize the available data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Compound 2a)

| Bacterial Species | Strain | MIC (µg/mL) | MIC (mM) | Reference |

| Bacillus subtilis | - | 2-4 | - | [3] |

| Staphylococcus aureus | - | - | 0.09 | [1][2] |

| Escherichia coli | - | >24 | - | [3] |

Table 2: Enzyme Inhibition Constants for Compound 2a

| Enzyme | Source | KI* (nM) | Reference |

| Peptide Deformylase (PDF) | E. coli | 4.4 | [3] |

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Materials:

-

This compound (Compound 2a) stock solution

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

-

Adjust the bacterial culture to a concentration of approximately 5 x 105 CFU/mL in MHB.

-

Inoculate each well containing the diluted agent with the bacterial suspension.

-

Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the agent that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antibacterial agent required to kill a bacterium.

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile spreaders

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spread the aliquot onto a fresh MHA plate.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Assay

This assay provides information on the rate of bactericidal activity.

Materials:

-

Bacterial culture in logarithmic growth phase

-

MHB

-

This compound at various concentrations (e.g., 1x, 2x, 4x MIC)

-

Sterile saline

-

MHA plates

Procedure:

-

Inoculate flasks containing MHB with the bacterial culture to a starting density of ~5 x 105 CFU/mL.

-

Add this compound to the flasks at the desired concentrations. Include a growth control without the agent.

-

Incubate the flasks at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions in sterile saline and plate onto MHA plates.

-

Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Caption: Workflow for Time-Kill Assay.

Anti-Biofilm Assay (Crystal Violet Method)

This protocol assesses the ability of this compound to inhibit biofilm formation.

Materials:

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

Bacterial culture

-

This compound

-

96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1%)

-

Ethanol (95%) or Acetic Acid (33%)

Procedure:

-

Prepare serial dilutions of this compound in TSB with glucose in a 96-well plate.

-

Inoculate the wells with an overnight culture of the test bacterium diluted to approximately 1 x 106 CFU/mL.

-

Include a growth control (bacteria in TSB with glucose) and a negative control (TSB with glucose only).

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Air-dry the plate.

-

Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

-

Wash the wells with water to remove excess stain and air-dry.

-

Solubilize the bound dye with 95% ethanol or 33% acetic acid.

-

Measure the absorbance at a wavelength between 570-595 nm to quantify biofilm formation.

Studying Bacterial Resistance

This compound can be utilized to study the development of bacterial resistance to PDF inhibitors.

Protocol for Resistance Development Studies:

-

Serial Passage: Expose a bacterial population to sub-MIC concentrations of this compound.

-

Culture and Re-expose: After incubation, transfer the culture to fresh medium containing a slightly higher concentration of the agent.

-

Repeat: Repeat this process for multiple passages.

-

Monitor MIC: Periodically determine the MIC of the passaged culture to monitor for any increase, which would indicate the development of resistance.

-

Genetic Analysis: Once a resistant phenotype is observed, perform genomic sequencing of the resistant strain to identify mutations, particularly in the gene encoding PDF (def) or other related pathways.

Caption: Logical workflow for studying resistance development.

Conclusion

This compound (Compound 2a) is a valuable research tool for studying bacterial resistance, particularly in the context of peptide deformylase inhibition. Its bactericidal activity and defined mechanism of action provide a solid foundation for investigating novel antibacterial strategies and understanding the evolution of resistance. The protocols outlined in these application notes provide a starting point for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols for Efficacy Assessment of Antibacterial Agent 164

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the efficacy of "Antibacterial agent 164," a novel investigational compound. The following protocols detail established methodologies for determining the in vitro potency and bactericidal activity of this agent. The successful development of new antibacterial agents is critical in the face of rising antimicrobial resistance.[1][2] A thorough and standardized evaluation of new chemical entities like "this compound" is the foundation for advancing them through the development pipeline.

The protocols provided herein cover fundamental assays for antibacterial efficacy testing, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and anti-biofilm activity. Adherence to these standardized methods ensures the generation of reproducible and comparable data, which is essential for regulatory submissions and scientific publications.[1]

Data Presentation

All quantitative data from the described experiments should be meticulously recorded and summarized in the following tables for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | |

| Escherichia coli (ATCC 25922) | |

| Pseudomonas aeruginosa (ATCC 27853) | |

| Enterococcus faecalis (ATCC 29212) | |

| (Add other relevant strains) |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| S. aureus (ATCC 29213) | ||||

| E. coli (ATCC 25922) | ||||

| P. aeruginosa (ATCC 27853) | ||||

| E. faecalis (ATCC 29212) | ||||

| (Add other relevant strains) |

Table 3: Time-Kill Kinetics of this compound against [Bacterial Strain]

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) | Log10 CFU/mL (4 x MIC) |

| 0 | |||||

| 2 | |||||

| 4 | |||||

| 6 | |||||

| 8 | |||||

| 12 | |||||

| 24 |

Table 4: Anti-Biofilm Efficacy of this compound

| Bacterial Strain | Biofilm Formation (Control - OD570) | % Biofilm Inhibition (at MIC) | % Biofilm Inhibition (at 2x MIC) | % Biofilm Inhibition (at 4x MIC) |

| P. aeruginosa (ATCC 27853) | ||||

| S. aureus (ATCC 29213) | ||||

| (Add other relevant strains) |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This can be determined using broth microdilution or agar dilution methods.[1][4]

1.1. Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of "this compound" in a 96-well microtiter plate.[4]

-

Materials:

-

"this compound" stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial suspension standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Resazurin solution (optional, for viability indication)[5]

-

-

Protocol:

-

Dispense 50 µL of CAMHB into wells A1 through H11 of a 96-well plate.

-

Add 100 µL of the highest concentration of "this compound" to well A1.

-

Perform serial two-fold dilutions by transferring 50 µL from well A1 to B1, and so on, down to G1. Discard 50 µL from G1. Well H1 will serve as the growth control.

-

Repeat for other bacterial strains in subsequent columns.

-

Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this diluted inoculum to each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of "this compound" that shows no visible turbidity. If using resazurin, a color change from blue to pink indicates bacterial growth.[5]

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[3]

-

Protocol:

-

Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

-

Incubate the MHA plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in no more than 0.1% survival of the initial inoculum (e.g., if the initial inoculum was 1.5 x 10^5 CFU/mL, the MBC well should have ≤ 15 colonies).

-

Time-Kill Kinetics Assay

This assay determines the rate at which an antibacterial agent kills a bacterial population over time.[3]

-

Protocol:

-